molecular formula C5H8N2O B1266861 Ethyl 2-cyanoethanecarboximidate CAS No. 42003-88-3

Ethyl 2-cyanoethanecarboximidate

Cat. No.: B1266861
CAS No.: 42003-88-3
M. Wt: 112.13 g/mol
InChI Key: CJTDBBPQNDKTLR-UHFFFAOYSA-N
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Description

Ethyl 2-cyanoethanecarboximidate is a high-purity chemical reagent designed for use in advanced organic synthesis and pharmaceutical research. This compound belongs to a class of cyanoacetate derivatives known for their utility as key synthetic intermediates . Compounds with nitrile and ester functional groups are widely used as starting materials due to their variety of functional groups and chemical reactivity . Researchers value this reagent for its potential application in multi-component reactions to synthesize heterocyclic compounds, which are core structures in many active pharmaceutical ingredients . Its mechanism of action in reactions typically involves serving as an electrophilic synthon, where the electron-withdrawing nitrile and ester groups activate the adjacent carbon for nucleophilic attack or condensation, such as in Knoevenagel condensations . This reactivity makes it a valuable precursor for synthesizing complex molecular architectures, including potential uracil derivatives and other nitrogen-containing heterocycles . Strictly for research applications in a controlled laboratory setting. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-cyanoethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-8-5(7)3-4-6/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTDBBPQNDKTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292439
Record name ethyl 2-cyanoethanimidoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42003-88-3
Record name NSC82618
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Record name ethyl 2-cyanoethanimidoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyanoethanecarboximidate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyanoethanecarboximidate can be synthesized through the reaction of ethyl orthoacetate with cyanamide in the presence of acetic anhydride. The reaction mixture is heated to 130-140°C, and the by-products, ethyl acetate and acetic acid, are distilled off. The remaining residue is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated distillation units helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyanoethanecarboximidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form ethyl 2-cyanoethanoate and ammonia.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Condensation Reactions: Catalysts such as acids or bases are often used to drive the condensation reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted ethyl 2-cyanoethanecarboximidates.

    Hydrolysis: Ethyl 2-cyanoethanoate and ammonia.

    Condensation Reactions: Various complex organic molecules depending on the reactants used.

Scientific Research Applications

Ethyl 2-cyanoethanecarboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyanoethanecarboximidate involves its reactivity towards nucleophiles. The compound’s cyano and imidate groups make it highly reactive, allowing it to form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules with high precision.

Comparison with Similar Compounds

  • Ethyl 2-cyanoacetate
  • Ethyl 2-cyanoethanoate
  • Ethyl 2-cyanoethanimideate

Comparison: Ethyl 2-cyanoethanecarboximidate is unique due to its imidate group, which provides distinct reactivity compared to similar compounds like ethyl 2-cyanoacetate and ethyl 2-cyanoethanoate. The presence of the imidate group allows for more versatile reactions, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Ethyl 2-cyanoethanecarboximidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is classified as a cyanoacetamide derivative, characterized by its reactive functional groups that contribute to its biological activities. The synthesis typically involves the condensation of ethyl cyanoacetate with various amines under acidic or basic conditions, yielding a range of derivatives with potential pharmacological properties.

Key Synthesis Method:

  • Knoevenagel Condensation : This method is commonly used to synthesize this compound derivatives. The reaction involves the condensation of cyanoacetic acid derivatives with aldehydes or ketones in the presence of a base.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, the sodium salt form has been evaluated for its effects against Ehrlich ascites carcinoma (EAC) cells in vivo.

  • Mechanism of Action : The compound demonstrated significant apoptotic effects, evidenced by increased expression of caspase-3 and decreased levels of osteopontin, which are critical markers in cancer cell apoptosis . Histopathological evaluations indicated improved liver and kidney tissue health post-treatment, suggesting low toxicity .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various Gram-positive and Gram-negative bacteria.

  • In Vitro Testing : Compounds derived from this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin .

Study 1: Anticancer Evaluation

A study conducted on the sodium salt of this compound revealed its potential as a chemotherapeutic agent. The treatment led to:

  • A reduction in EAC cell volume.
  • Enhanced apoptotic markers (caspase-3).
  • Improved histological parameters in liver and kidney tissues .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of synthesized derivatives:

  • Compounds were tested against multiple bacterial strains.
  • Derivative compounds showed varying degrees of inhibition, with some exhibiting IC50 values lower than standard treatments .

Data Summary Table

Activity Type Target Effect Observed Reference
AnticancerEAC CellsSignificant reduction in cell volume
Increased caspase-3 expression
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
Escherichia coliComparable inhibition to ampicillin

Q & A

Q. Q1. What are the recommended experimental design frameworks for synthesizing Ethyl 2-cyanoethanecarboximidate, and how can researchers optimize reaction conditions?

Q. Q2. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups (e.g., cyano, ethoxycarbonyl) and chromatographic methods (HPLC, GC-MS) to assess purity. For quantitative analysis, integrate calibration curves using known standards and report uncertainties (e.g., ±2% for HPLC). Ensure all spectra include peak assignments and are cross-referenced with literature data. Raw chromatograms should be archived, while processed data (retention times, area-under-curve values) are summarized in tables .

Advanced Research Questions

Q. Q3. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, light exposure). Design a controlled stability study using buffered solutions (pH 2–12) under inert atmospheres. Monitor degradation via UV-Vis kinetics and LC-MS to identify breakdown products. Apply multivariate analysis to isolate pH-dependent degradation pathways. Discrepancies should be addressed by comparing experimental protocols from conflicting studies (e.g., differences in buffer ionic strength) and conducting robustness tests .

Q. Q4. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and calculate activation energies. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Validate computational results with experimental kinetic data (e.g., Arrhenius plots). Report basis set dependencies and solvent effects explicitly, and archive raw output files (e.g., Gaussian .log files) for reproducibility .

Data Analysis and Presentation

Q. Q5. How should researchers statistically validate the reproducibility of synthetic yields for this compound across multiple batches?

Methodological Answer: Perform triplicate syntheses under identical conditions and apply a Student’s t-test or ANOVA to assess batch-to-batch variability. Report means with 95% confidence intervals and standard deviations. For outliers, conduct Grubbs’ test. Include raw yield data in appendices and processed statistical summaries (p-values, F-statistics) in the main text. Use box plots to visualize distributions .

Q. Q6. What criteria determine the inclusion or exclusion of anomalous data points in kinetic studies of this compound?

Methodological Answer: Define exclusion criteria a priori (e.g., >3σ deviation from the mean, instrument malfunctions). For suspected anomalies, repeat experiments and apply Q-tests. Justify exclusions transparently in the methodology section. If retained, discuss potential causes (e.g., side reactions) in the analysis. Always report the percentage of excluded data to maintain transparency .

Ethical and Reporting Standards

Q. Q7. How can researchers ensure compliance with ethical standards when collaborating on multi-institutional studies involving this compound?

Methodological Answer: Adopt a unified ethical framework (e.g., ACS Ethical Guidelines) and document protocols for data sharing, authorship, and conflict of interest. Use institutional review boards (IRBs) to approve safety protocols, especially for handling cyanide-containing derivatives. Archive consent forms for human participants (if applicable) and disclose funding sources .

Critical Evaluation of Literature

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyanoethanecarboximidate
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Ethyl 2-cyanoethanecarboximidate

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